1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine
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Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .
Synthesis Analysis
Pyrazoles can be synthesized through a variety of methods. One common method is the condensation of hydrazines with 1,3-diketones . The specific synthesis pathway for this compound would depend on the starting materials and reaction conditions.Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets would need further investigation.
Biochemical Pathways
Similar pyrazole derivatives have been shown to have antileishmanial and antimalarial activities, suggesting they may affect the biochemical pathways of leishmania and plasmodium species .
Result of Action
Similar pyrazole derivatives have been shown to have potent antileishmanial and antimalarial activities .
Future Directions
Properties
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrClN4O3S/c1-13-18(19)14(2)24(21-13)8-7-17(25)22-9-11-23(12-10-22)28(26,27)16-5-3-15(20)4-6-16/h3-6H,7-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVUFJDTMWGHDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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